N'-(methoxyacetyl)-3-nitrobenzohydrazide
Description
N'-(methoxyacetyl)-3-nitrobenzohydrazide is a hydrazide derivative characterized by a 3-nitro-substituted benzohydrazide backbone and a methoxyacetyl group (-COCH₂OCH₃) attached to the hydrazide nitrogen.
Properties
IUPAC Name |
N'-(2-methoxyacetyl)-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-18-6-9(14)11-12-10(15)7-3-2-4-8(5-7)13(16)17/h2-5H,6H2,1H3,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPSLYGJAZJPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties based on the evidence:
*Calculated based on formula C₁₀H₁₀N₃O₅.
Key Observations:
Substituent Polarity and Reactivity :
- Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the hydrazide, slowing nucleophilic reactions but enhancing stability.
- Electron-donating groups (e.g., methoxy in ) increase solubility in polar solvents and promote H-bonding interactions.
Hydrogen Bonding and Crystal Packing :
- Compounds with hydroxyl or methoxy substituents (e.g., ) exhibit intramolecular O—H⋯N bonds, reducing molecular flexibility and influencing crystal lattice stability.
- Halogenated derivatives (e.g., bromine in ) display additional halogen bonding, affecting supramolecular assembly.
Synthetic Pathways: Acyl-substituted derivatives (e.g., chloroacetyl in ) are synthesized via condensation with acyl chlorides, while benzylidene derivatives (e.g., ) require aldehyde precursors. Reaction conditions vary: benzylidene derivatives often form in ethanol at 45°C , whereas acyl derivatives may require reflux in high-boiling solvents like 1-butanol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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